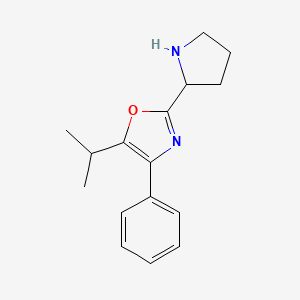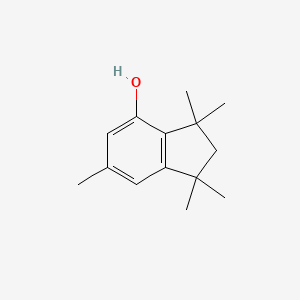
Propanal, 3-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfanyl)propanal is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Phenylsulfanyl)propanal can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylsulfanyl-propionaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C . This reaction typically proceeds in two stages:
- The formation of the enolate intermediate.
- The subsequent reaction with 3-phenylsulfanyl-propionaldehyde to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(Phenylsulfanyl)propanal are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Phenylsulfanyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Phenylsulfanyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylsulfanyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropanal: Similar in structure but lacks the sulfanyl group.
3-(Phenylsulfanyl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(Phenylsulfanyl)propan-1-ol: Contains an alcohol group instead of an aldehyde.
Uniqueness
3-(Phenylsulfanyl)propanal is unique due to the presence of both an aldehyde group and a phenylsulfanyl group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
27098-65-3 |
|---|---|
Formule moléculaire |
C9H10OS |
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
3-phenylsulfanylpropanal |
InChI |
InChI=1S/C9H10OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
Clé InChI |
WPKQWNJKYYXGJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
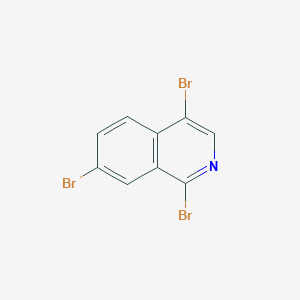



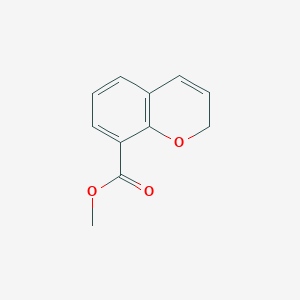


![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
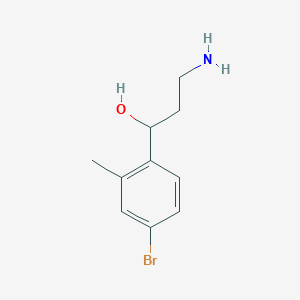
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
